molecular formula C9H6F4O2 B6248052 4-(1,1,2,2-tetrafluoroethyl)benzoic acid CAS No. 1781080-48-5

4-(1,1,2,2-tetrafluoroethyl)benzoic acid

Cat. No.: B6248052
CAS No.: 1781080-48-5
M. Wt: 222.1
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Description

4-(1,1,2,2-tetrafluoroethyl)benzoic acid is an organic compound with the molecular formula C9H6F4O2 It is characterized by the presence of a benzoic acid moiety substituted with a tetrafluoroethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2,2-tetrafluoroethyl)benzoic acid typically involves the introduction of the tetrafluoroethyl group to a benzoic acid derivative. One common method is the reaction of 4-bromobenzoic acid with tetrafluoroethylene in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through a Heck coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,2-tetrafluoroethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve strong acids or bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(1,1,2,2-tetrafluoroethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of fluorine atoms, which can enhance biological activity.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2,2-tetrafluoroethyl)benzoic acid is largely dependent on its chemical structure. The presence of the tetrafluoroethyl group can influence the compound’s reactivity and interactions with molecular targets. In biological systems, the fluorine atoms can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to increased potency or selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1,2,2-tetrafluoroethoxy)benzoic acid: Similar in structure but with an ether linkage instead of a direct carbon-fluorine bond.

    4-(1,1,2,2,2-pentafluoroethyl)benzoic acid: Contains an additional fluorine atom, which can further influence its chemical properties.

Uniqueness

4-(1,1,2,2-tetrafluoroethyl)benzoic acid is unique due to the specific arrangement of fluorine atoms, which can impart distinct reactivity and stability compared to other fluorinated benzoic acids. This uniqueness makes it valuable in applications where specific chemical properties are desired.

Properties

CAS No.

1781080-48-5

Molecular Formula

C9H6F4O2

Molecular Weight

222.1

Purity

95

Origin of Product

United States

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